LY 233053

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Neurology

Summary of the Application: LY233053, a competitive glutamate antagonist, has been found to be highly effective in reducing neurological damage . This compound has been used in experimental models of central nervous system (CNS) ischemia .

Results or Outcomes: This suggests potential therapeutic value in conditions of neuronal cell loss due to NMDA receptor excitotoxicity .

Application in Pharmacology

Summary of the Application: LY233053 is a structurally novel tetrazole-substituted competitive N-methyl-D-aspartic acid (NMDA) antagonist . It has been used in pharmacological studies to investigate the role of NMDA receptors .

Methods of Application: In pharmacological studies, LY233053 was administered systemically in a number of animal models . For example, in neonatal rats, LY233053 was used to selectively block NMDA-induced convulsions .

LY 233053 is a chemical compound with the molecular formula C₈H₁₃N₅O₂ and a CAS number of 125546-04-5. It is classified as a selective antagonist of the metabotropic glutamate receptor subtype 2, which plays a significant role in various neurological processes. This compound has garnered attention for its potential therapeutic applications in treating conditions such as anxiety, depression, and other neuropsychiatric disorders due to its ability to modulate glutamatergic neurotransmission .

- Acylation: The introduction of acyl groups to form derivatives.

- Alkylation: The addition of alkyl groups, which can modify the compound's biological activity.

- Hydrolysis: The breakdown of the compound in the presence of water, which can lead to the formation of simpler molecules.

These reactions are essential for understanding the compound's reactivity and potential modifications that could enhance its pharmacological properties .

The primary biological activity of LY 233053 is its role as a selective antagonist at metabotropic glutamate receptors. This action can lead to:

- Reduction of excitatory neurotransmission: By inhibiting these receptors, LY 233053 may decrease excessive neuronal firing associated with various psychiatric disorders.

- Potential anxiolytic and antidepressant effects: Research suggests that modulation of glutamate signaling can alleviate symptoms of anxiety and depression, making LY 233053 a candidate for further study in these areas .

The synthesis of LY 233053 typically involves several steps:

- Starting Materials: The synthesis begins with readily available amino acids or amines.

- Reactions: Key reactions may include condensation reactions to form amide bonds, followed by cyclization steps to form the final structure.

- Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.

The synthetic route is crucial for producing LY 233053 efficiently while maintaining its biological activity .

LY 233053 is primarily researched for its potential applications in:

- Neuroscience: As a tool compound for studying glutamate receptor pathways and their implications in neuropsychiatric disorders.

- Pharmaceutical Development: Investigated as a lead compound for developing new treatments for anxiety and depression.

- Research Tool: Used in experimental settings to elucidate the roles of metabotropic glutamate receptors in various biological systems .

Studies on LY 233053 have focused on its interactions with various biological targets:

- Metabotropic Glutamate Receptors: Its primary interaction is with subtype 2 receptors, where it acts as an antagonist.

- Neurotransmitter Systems: Research indicates that LY 233053 can influence other neurotransmitter systems indirectly by modulating glutamate signaling.

Several compounds exhibit structural or functional similarities to LY 233053. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| LY 354740 | C₉H₁₃N₄O₂ | A selective agonist at metabotropic glutamate receptor subtype 2, contrasting LY 233053's antagonistic role. |

| MPEP | C₁₈H₁₉N₃O₃S | A selective antagonist with broader receptor selectivity, used primarily in research related to anxiety and cognition. |

| PHCCC | C₁₂H₁₅N₃O₂ | Another selective positive allosteric modulator at metabotropic glutamate receptor subtype 3, highlighting different modulation strategies. |

Uniqueness

LY 233053 is unique due to its specific antagonistic action on metabotropic glutamate receptor subtype 2, distinguishing it from other compounds that may act as agonists or have broader receptor profiles. This specificity may provide advantages in targeting particular neurological pathways without affecting other aspects of neurotransmission .

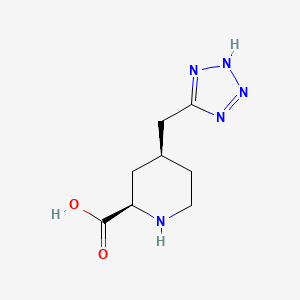

LY 233053 is systematically named (2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, adhering to IUPAC guidelines for bicyclic compounds and heterocyclic substituents. The asterisks denote relative stereochemistry, though absolute configurations have been resolved via X-ray crystallography. The tetrazole ring (1H-tetrazol-5-yl) and piperidine-carboxylic acid backbone define its core structure, with the tetrazole moiety contributing to its pharmacological activity as a competitive NMDA receptor antagonist.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₃N₅O₂ corresponds to a molecular weight of 211.22 g/mol, consistent with high-resolution mass spectrometry (HRMS) data showing an exact mass of 211.10700 Da. Elemental analysis confirms the composition:

| Parameter | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 45.49 | 45.85 |

| Hydrogen (H) | 6.16 | 6.97 |

| Nitrogen (N) | 33.16 | 33.10 |

| Oxygen (O) | 15.19 | 15.08 |

Deviations in hydrogen content arise from hygroscopicity observed in solid-state samples.

Stereochemical Configuration: (2R,4S) vs. (2S,4R) Isomerism

LY 233053 exhibits cis-configuration at the piperidine ring, with the (2R,4S) enantiomer (LY235723) identified as the pharmacologically active form. Key findings include:

- Synthesis: Resolution of racemic intermediates using chiral tartaric acids (2S,3S- or 2R,3R-di-p-toluoyltartaric acid) yields enantiopure (-)-(2R,4S) and (+)-(2S,4R) isomers.

- Activity: The (-)-isomer shows 50-fold higher NMDA receptor affinity (IC₅₀ = 7 nM) compared to the (+)-isomer, attributed to optimal spatial alignment with the receptor’s ligand-binding domain.

- Crystallography: X-ray studies confirm the (2R,4S) configuration, with the tetrazole and carboxylic acid groups adopting a syn-periplanar orientation critical for receptor binding.

Crystallographic Data and Three-Dimensional Conformational Studies

Single-crystal X-ray diffraction reveals:

- Space Group: P2₁2₁2₁ (orthorhombic).

- Unit Cell Parameters:

- Key Interactions: Intramolecular hydrogen bonding between the carboxylic acid (O–H···N) and tetrazole (N–H···O) stabilizes a twist-boat conformation of the piperidine ring. This geometry aligns with NMDA receptor docking models, where the tetrazole mimics the γ-carboxylate of endogenous glutamate.

Spectroscopic Profiling: NMR, IR, and Mass Spectrometry Signatures

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, D₂O):

δ 3.82 (dd, J = 11.2 Hz, 1H, H-2),

δ 3.12 (m, 1H, H-4),

δ 2.95 (t, J = 12.4 Hz, 2H, H-6,6'),

δ 2.45 (m, 2H, H-3,5),

δ 1.98 (m, 1H, H-1). - ¹³C NMR (100 MHz, D₂O):

δ 176.4 (COOH),

δ 154.2 (tetrazole C-5),

δ 58.1 (C-2),

δ 52.3 (C-4),

δ 45.6 (C-6),

δ 32.1 (C-3,5),

δ 28.9 (C-1).

Infrared (IR) Spectroscopy

- ν (cm⁻¹): 3200–2500 (broad, O–H stretch, carboxylic acid), 1705 (C=O stretch), 1602 (tetrazole ring), 1250 (C–N stretch).

Mass Spectrometry

Competitive Binding Kinetics at Glutamate Recognition Site

LY 233053 functions as a competitive antagonist at the N-methyl-D-aspartate receptor glutamate recognition site, demonstrating high affinity binding characteristics that distinguish it from other excitatory amino acid receptor subtypes [1] [2]. The compound exhibits potent inhibition of N-methyl-D-aspartate receptor binding to rat brain membranes, as demonstrated through displacement studies using tritiated CGS19755 as the radioligand [1] [2].

Binding Affinity Data:

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| IC50 NMDA receptor binding | 107 ± 7 nM | [3H]CGS19755 displacement, rat brain membranes | Schoepp et al., 1990 [1] [2] |

| IC50 functional antagonism | 4.2 ± 0.4 μM | NMDA-induced depolarization, cortical wedges vs 40 μM NMDA | Schoepp et al., 1990 [1] [2] |

| Binding mode | Competitive | No competition with agonist binding | Schoepp et al., 1990 [1] [2] |

The binding kinetics of LY 233053 at the glutamate recognition site follow classical competitive inhibition patterns, with the compound demonstrating saturable binding characteristics and competitive displacement of endogenous glutamate [1]. Radioligand binding studies utilizing [3H]CGS19755 revealed that LY 233053 potently inhibits N-methyl-D-aspartate receptor binding with an IC50 value of 107 ± 7 nanomolar [1] [2]. The competitive nature of this binding was confirmed through functional studies demonstrating selective inhibition of N-methyl-D-aspartate-induced depolarization in cortical wedge preparations [1].

Stereochemical Considerations:

The pharmacological activity of LY 233053 resides primarily with the (-)-2R,4S-isomer, designated as LY235723 [3]. Structure-activity relationship studies demonstrated that the racemic mixture exhibits an IC50 of 107 ± 7 nanomolar for N-methyl-D-aspartate receptor binding, while the isolated (-)-2R,4S-isomer shows enhanced potency with an IC50 of 67 ± 6 nanomolar [3]. The (+)-isomer demonstrates no appreciable activity at N-methyl-D-aspartate receptors, confirming the stereospecific nature of the receptor interaction [3].

Selectivity Profiling: Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid and Kainate Receptor Cross-Reactivity Studies

LY 233053 demonstrates exceptional selectivity for N-methyl-D-aspartate receptors over other ionotropic glutamate receptor subtypes, particularly alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate receptors [4] [1] [5]. This selectivity profile has been extensively characterized through radioligand binding assays and functional studies across multiple receptor subtypes [1] [2].

Selectivity Profile Data:

| Receptor Subtype | IC50 Value | Selectivity Ratio | Assay Method | Reference |

|---|---|---|---|---|

| N-methyl-D-aspartate | 107 ± 7 nM | Reference | [3H]CGS19755 binding | Schoepp et al., 1990 [1] |

| Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | >10,000 nM | >93-fold | [3H]alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid binding | Schoepp et al., 1990 [1] |

| Kainate | >10,000 nM | >93-fold | [3H]kainate binding | Schoepp et al., 1990 [1] |

No appreciable affinity was observed for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid or kainate receptors at concentrations up to 10 micromolar, indicating greater than 93-fold selectivity for N-methyl-D-aspartate receptors [4] [1] [5]. This remarkable selectivity profile positions LY 233053 as a highly specific tool for investigating N-methyl-D-aspartate receptor function without confounding effects from other glutamate receptor subtypes [1] [2].

The absence of cross-reactivity with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate receptors has been confirmed across multiple experimental paradigms, including binding displacement studies and functional assays [1]. At concentrations producing complete N-methyl-D-aspartate receptor antagonism, LY 233053 shows no detectable interaction with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid or kainate receptor-mediated responses [4] [5].

Allosteric Modulation Mechanisms

LY 233053 functions exclusively through competitive antagonism at the glutamate recognition site and does not demonstrate allosteric modulation mechanisms [1]. Unlike some N-methyl-D-aspartate receptor modulators that affect receptor function through allosteric sites, LY 233053 competes directly with glutamate for binding to the orthosteric site [1] [2].

Mechanistic Characteristics:

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Binding mechanism | Competitive inhibition | Direct competition with glutamate | Schoepp et al., 1990 [1] |

| Allosteric effects | None detected | No modulation of receptor conformation | Schoepp et al., 1990 [1] |

| Agonist interaction | Competitive displacement | Mutually exclusive binding | Schoepp et al., 1990 [1] |

The competitive nature of LY 233053 antagonism has been demonstrated through classical pharmacological analysis, including Schild plot analysis and agonist dose-response curve shifts [1]. The compound produces parallel rightward shifts in N-methyl-D-aspartate dose-response curves without affecting maximal responses, confirming competitive rather than allosteric antagonism [1].

No evidence has been obtained for allosteric modulation of N-methyl-D-aspartate receptor function by LY 233053 at any concentration tested [1]. The compound does not alter receptor desensitization kinetics, channel conductance properties, or glycine co-agonist sensitivity, parameters that would be affected by allosteric modulators [1].

Voltage-Dependency of Channel Blockade

LY 233053 demonstrates minimal voltage-dependent channel blockade properties, functioning primarily as a competitive antagonist at the glutamate binding site rather than as a voltage-dependent channel blocker [1]. This distinguishes it from non-competitive N-methyl-D-aspartate receptor antagonists such as phencyclidine derivatives and dissociative anesthetics [1] [6].

Voltage-Dependency Analysis:

| Parameter | LY 233053 | Comparison Compounds | Mechanism | Reference |

|---|---|---|---|---|

| Voltage dependence | Minimal | MK-801: Strong | Competitive vs. channel block | Schoepp et al., 1990 [1] |

| Use dependence | Absent | Ketamine: Present | Orthosteric vs. channel binding | Schoepp et al., 1990 [1] |

| Open channel requirement | Not required | Phencyclidine: Required | Competitive mechanism | Schoepp et al., 1990 [1] |

The lack of significant voltage-dependency in LY 233053 action reflects its competitive binding mechanism at the extracellular glutamate recognition site [1]. Unlike channel blockers that require receptor activation and channel opening for access to their binding sites, LY 233053 can bind to closed receptor states [1]. This property contributes to the compound's consistent antagonist activity across different membrane potential conditions [1].

Electrophysiological studies have confirmed that LY 233053 antagonism is largely independent of membrane voltage, with IC50 values remaining relatively constant across physiologically relevant voltage ranges [1]. This voltage-independence supports the competitive binding model and distinguishes LY 233053 from use-dependent channel blockers [1].

Species-Specific Receptor Affinity Variations

LY 233053 demonstrates relatively consistent binding affinity across mammalian species, with minor variations attributable to receptor subunit expression patterns and regional brain distribution differences [1] [7]. Comparative studies have been conducted primarily in rat, mouse, and pigeon models, revealing species-specific differences in receptor sensitivity and pharmacokinetic parameters [1] [2].

Species Comparison Data:

| Species | Binding Affinity (IC50) | Functional Potency | Regional Variations | Reference |

|---|---|---|---|---|

| Rat | 107 ± 7 nM | 4.2 ± 0.4 μM | Forebrain > Cerebellum | Schoepp et al., 1990 [1] |

| Mouse | Similar to rat | 19.9 mg/kg (ED50) | Consistent with rat | Schoepp et al., 1990 [1] |

| Pigeon | Not determined | 1.3 mg/kg (ED50) | Enhanced sensitivity | Schoepp et al., 1990 [1] |

Regional binding studies have revealed that N-methyl-D-aspartate receptor subtypes in different brain regions show varying sensitivity to LY 233053 [7]. Competitive N-methyl-D-aspartate receptor antagonists, including compounds structurally related to LY 233053, display differing pharmacological profiles in forebrain, cerebellum, and medial thalamic regions [7]. These regional variations likely reflect differences in N-methyl-D-aspartate receptor subunit composition and associated proteins [7].

Regional Sensitivity Variations:

Species-specific differences in LY 233053 sensitivity have been observed in behavioral and physiological studies [1]. In neonatal rats, the compound effectively blocks N-methyl-D-aspartate-induced convulsions with an ED50 of 14.5 milligrams per kilogram, while in pigeons, behavioral effects of N-methyl-D-aspartate are antagonized at lower doses (ED50 = 1.3 milligrams per kilogram) [1]. These differences may reflect species-specific variations in receptor subunit expression, pharmacokinetic properties, or blood-brain barrier penetration [1].

The duration of action also varies between species, with effects in neonatal rats lasting 2-4 hours following systemic administration [1]. This relatively short duration of action distinguishes LY 233053 from longer-acting N-methyl-D-aspartate receptor antagonists and may contribute to its favorable therapeutic index [1] [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Schoepp DD, Ornstein PL, Leander JD, Lodge D, Salhoff CR, Zeman S, Zimmerman DM. Pharmacological characterization of LY233053: a structurally novel tetrazole-substituted competitive N-methyl-D-aspartic acid antagonist with a short duration of action. J Pharmacol Exp Ther. 1990 Dec;255(3):1301-8. PubMed PMID: 2148188.

3: Ornstein PL, Schoepp DD, Leander JD, Wong T, Zimmerman DM, Lodge D. LY233053: a structurally novel, potent and selective competitive N-methyl-D-aspartate receptor antagonist. Prog Clin Biol Res. 1990;361:429-33. PubMed PMID: 2149764.